molecular formula C8H12Cl2N2 B12315533 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride

Cat. No.: B12315533
M. Wt: 207.10 g/mol
InChI Key: VJOQCMHYHQMYHO-UHFFFAOYSA-N
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Description

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a dihydrochloride salt of a bicyclic pyrrolopyridine scaffold, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery. The pyrrolopyridine core is a privileged structure in pharmacology, serving as a key building block for developing novel therapeutic agents due to its similarity to purine bases . This specific scaffold is recognized for its potential in creating compounds that target kinase enzymes, which are crucial in signal transduction pathways related to disease states . Researchers value this compound for its application in designing and synthesizing novel immunomodulators and anticancer agents. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of Janus Kinase 3 (JAK3), a promising target for treating immune-mediated diseases such as organ transplant rejection . Furthermore, this heterocyclic system is a key structural component in patented compounds developed for the treatment of cancer, highlighting its ongoing relevance in oncology research . The broad spectrum of biological activities associated with the pyrrolopyridine scaffold also includes antidiabetic, antimycobacterial, and antiviral properties, making it a versatile template for exploring new therapeutic areas . This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c1-6-4-8-7(10-5-6)2-3-9-8;;/h4-5,9H,2-3H2,1H3;2*1H

InChI Key

VJOQCMHYHQMYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)N=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

The pyrrolo[3,2-b]pyridine scaffold is constructed through a Suzuki-Miyaura cross-coupling reaction. 5-Bromo-7-azaindole undergoes coupling with methylboronic acid or its pinacol ester in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate (K₂CO₃) in a 2.5:1 dioxane/water solvent system at 80–100°C for 8–16 hours. This step achieves regioselective introduction of the methyl group at the 6-position.

Key Reaction Parameters

Parameter Value
Catalyst Pd(dppf)Cl₂ (0.05 equiv)
Base K₂CO₃ (3 equiv)
Solvent Dioxane/H₂O (2.5:1)
Temperature 80–100°C
Yield 68–89%

Bromination and Functionalization

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature for 1–16 hours. Subsequent protection with p-toluenesulfonyl chloride (TsCl) under basic conditions (NaOH) yields 3-bromo-1-tosyl-pyrrolo[3,2-b]pyridine, which facilitates further functionalization.

Reduction to Dihydro Form

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel in ethanol under H₂ atmosphere (1–3 atm) reduces the pyrrolo[3,2-b]pyridine core to its 1H,2H,3H-dihydro derivative. Alternative methods employ sodium borohydride (NaBH₄) in acetic acid at 100°C for 5 hours, achieving quantitative reduction.

Comparative Reduction Conditions

Method Catalyst Solvent Temperature Yield
Hydrogenation Pd/C (10%) EtOH 25°C, 12 h 92%
Chemical Reduction NaBH₄/AcOH Acetic Acid 100°C, 5 h 98%

Salt Formation with HCl

The free base 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is treated with concentrated hydrochloric acid (HCl) in acetone or ethanol under reflux for 2–4 hours. The dihydrochloride salt precipitates upon cooling and is isolated via filtration. Purification involves washing with cold acetone and drying under vacuum.

Optimized Salt Formation Protocol

  • Reactant Ratio : Free base:HCl (1:2.2 molar ratio)
  • Solvent : Acetone/H₂O (4:1)
  • Temperature : Reflux (56°C) for 3 hours
  • Yield : 95–100%

Alternative Routes via Hantzsch Pyrrole Synthesis

A Hantzsch-type reaction between 2-aminopyridine derivatives and β-keto esters (e.g., ethyl acetoacetate) in acetic acid forms the pyrrolo[3,2-b]pyridine core. Subsequent methylation with methyl iodide (MeI) and sodium hydride (NaH) in DMF introduces the 6-methyl group. Reduction and salt formation follow the aforementioned protocols.

Analytical Characterization

  • ¹H NMR (500 MHz, D₂O): δ 7.31 (d, J = 3.3 Hz, 1H), 6.74 (d, J = 3.3 Hz, 1H), 3.92 (s, 3H), 2.45 (m, 4H), 1.98 (s, 3H).
  • HRMS : m/z calcd for C₈H₁₂N₂ [M+H]⁺ 135.1022; found 135.1018.
  • XRD : Monoclinic crystal system (P2₁/c), confirming protonation at N1 and N3 positions.

Challenges and Optimization

  • Regioselectivity : Suzuki coupling at the 6-position requires careful control of steric and electronic effects.
  • Over-Reduction : Excessive hydrogenation leads to tetrahydro derivatives; use of NaBH₄/AcOH minimizes this risk.
  • Salt Stability : The dihydrochloride form is hygroscopic; storage under anhydrous conditions is critical.

Industrial-Scale Production

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors for bromination and hydrogenation steps, reducing reaction times by 40%. Economic analysis indicates a 22% cost reduction compared to batch processing.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study : A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that showed significant cytotoxicity against cancer cell lines. The derivatives were synthesized through cyclo-condensation reactions and characterized using spectroscopic methods .

Anticonvulsant Properties

Pyrrolo[3,2-b]pyridine derivatives have also been studied for their anticonvulsant effects. These compounds can interact with neurotransmitter systems, particularly GABAergic pathways, which are crucial in managing seizure disorders.

Research Findings : A review article highlighted the pharmacological profiles of various pyrrolopyridine compounds, noting their effectiveness in preclinical models of epilepsy .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Example : A recent study indicated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to enhance yield and reduce reaction times.

Synthesis Overview :

  • Starting Materials : 2-amino-1,5-diphenyl-1H-pyrrole derivatives.
  • Reagents : Active methylene compounds and catalytic hydrochloric acid.
  • Methodology : Cyclo-condensation reactions followed by purification through crystallization or chromatography.

The biological activity spectrum of this compound extends beyond anticancer and anticonvulsant effects. Other notable activities include:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
AnticonvulsantModulates GABAergic pathways
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strainsOngoing research
AntiviralInhibits viral replicationOngoing research

Mechanism of Action

The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride, we compare it with four related compounds from diverse chemical classes (Table 1). Key differentiating factors include substituent effects, salt forms, and molecular complexity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Purity Available Quantities
This compound Not provided C₈H₁₂Cl₂N₂ N/A N/A
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride 2055840-67-8 C₇H₈Cl₂N₂ 97% 1g
trans-2,5-Dimethylpyrrolidine hydrochloride 114143-75-8 C₆H₁₄ClN 95% 100mg/250mg/1g
(E)-Methyl 3-(pyridin-4-yl)acrylate 81124-49-4 C₉H₉NO₂ 97% 1g/5g
3-Chlorobenzoisothiazole 1,1-Dioxide 567-19-1 C₇H₄ClNO₂S 96% 100mg/250mg/1g

Structural and Functional Differences

Core Heterocycle and Substitution Patterns: The target compound features a pyrrolo[3,2-b]pyridine core, distinct from the pyrrolo[3,4-c]pyridine isomer in 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. The position of the fused rings and substituents (methyl vs. chloro) significantly alters electronic properties and steric accessibility . Methyl vs.

Salt Forms and Solubility: The dihydrochloride salt of the target compound suggests higher water solubility compared to the monohydrochloride salts of 6-chloro-pyrrolopyridine and trans-2,5-dimethylpyrrolidine. This property is critical for formulation in aqueous-based drug delivery systems .

Bioisosteric Potential: 3-Chlorobenzoisothiazole 1,1-dioxide, with its sulfone and chloro groups, may serve as a bioisostere for carboxylate or phosphate groups, a feature absent in the target compound .

Research Implications and Gaps

Pharmacological Potential: Methyl-substituted pyrrolopyridines are often investigated for kinase inhibition or neurotransmitter modulation. Comparative studies with chloro analogs could reveal substituent-dependent selectivity profiles.

Synthetic Accessibility: The higher purity (97%) of 6-chloro-pyrrolopyridine hydrochloride vs.

Data Limitations : Absence of CAS number, purity, and quantitative bioactivity data for the target compound restricts a direct comparative analysis. Further studies are needed to elucidate its pharmacokinetic and toxicological properties.

Biological Activity

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C8H10N2·2HCl
  • Molecular Weight : 195.09 g/mol
  • CAS Number : 1190322-98-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolo[3,2-b]pyridine derivatives. For instance, a series of derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were compared favorably against traditional antibiotics such as ciprofloxacin and isoniazid .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. One study reported that derivatives targeting fibroblast growth factor receptors (FGFRs) displayed IC50 values in the nanomolar range (7 to 712 nM) against various FGFR subtypes. Notably, compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • FGFR Inhibition : The inhibition of FGFR signaling pathways is crucial in cancer therapy as it plays a role in tumor growth and metastasis.
  • Antibacterial Mechanism : The exact mechanism remains under investigation; however, the structural features of pyrrolo[3,2-b]pyridine derivatives suggest they may disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Case Studies

StudyFindings
Identified potent antibacterial activity against S. aureus with MIC values between 3.12 and 12.5 μg/mL.
Demonstrated significant FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM in various cancer cell lines.
Showed that compound 4h inhibited breast cancer cell proliferation and induced apoptosis effectively.

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